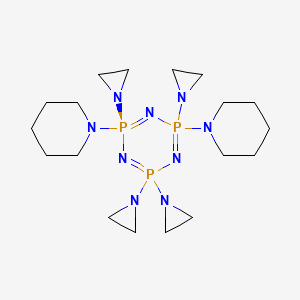![molecular formula C13H25Cl2NO3 B12714878 [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93804-78-5](/img/structure/B12714878.png)
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride is a cationic compound with the molecular formula C13H25Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves the reaction of diethylamine with 3-chloro-2-hydroxypropyl chloride and 2-[(2-methyl-1-oxoallyl)oxy]ethyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the temperature maintained below 30°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the compound is produced using a semi-continuous emulsion polymerization process. This method involves combining the functional cationic monomer with conventional monomers like methyl methacrylate and butyl acrylate. The resulting latex exhibits cationic properties and improved stability, making it suitable for various applications .
化学反応の分析
Types of Reactions
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Addition Reactions: The double bond in the 2-[(2-methyl-1-oxoallyl)oxy]ethyl group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen chloride for addition reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include substituted derivatives and addition products, which can be further utilized in various applications .
科学的研究の応用
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a cation-generating agent for cellulose cationization and in the synthesis of cationic polyacrylate latex.
Biology: Employed in the resolution of enantiomers and the synthesis of cationic glycogen.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and textiles due to its cationic properties.
作用機序
The mechanism of action of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, leading to various effects such as antimicrobial activity and enhanced adhesion properties . The molecular targets include cell membranes and other negatively charged biomolecules .
類似化合物との比較
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Another cationic compound used for similar applications.
(3-Chloro-2-hydroxypropyl)dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride: A closely related compound with slight variations in its structure.
Uniqueness
The uniqueness of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride lies in its specific combination of functional groups, which confer distinct cationic properties and reactivity. This makes it particularly suitable for applications requiring strong cationic interactions and stability.
特性
CAS番号 |
93804-78-5 |
|---|---|
分子式 |
C13H25Cl2NO3 |
分子量 |
314.2 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H25ClNO3.ClH/c1-5-15(6-2,10-12(16)9-14)7-8-18-13(17)11(3)4;/h12,16H,3,5-10H2,1-2,4H3;1H/q+1;/p-1 |
InChIキー |
UBFIULPXXGFOHV-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CCOC(=O)C(=C)C)CC(CCl)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



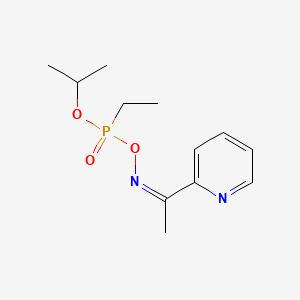
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)

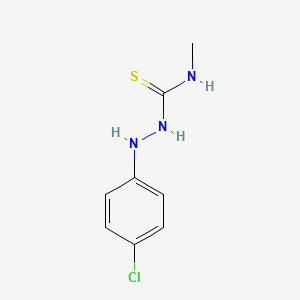
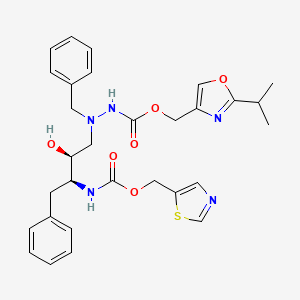
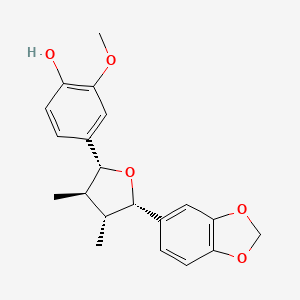



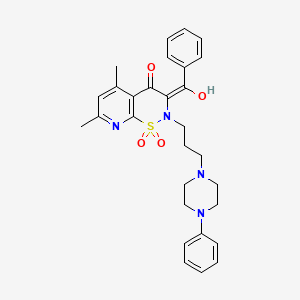

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
